molecular formula C10H17N3O2S B6171056 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate CAS No. 2445749-70-0

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Cat. No.: B6171056
CAS No.: 2445749-70-0
M. Wt: 243.33 g/mol
InChI Key: MIXJDGAORYUTQU-LURJTMIESA-N
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Description

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate: is a compound that features a tert-butyl group, an amino group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts to facilitate the reaction. The mixture is usually cooled to low temperatures to control the reaction rate and then gradually brought to room temperature for completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields higher quantities of the product. The use of automated systems and advanced purification techniques ensures the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with enzymes and proteins, modulating their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is unique due to its combination of a tert-butyl group, an amino group, and a thiazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

CAS No.

2445749-70-0

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2S/c1-6(7-5-16-8(11)13-7)12-9(14)15-10(2,3)4/h5-6H,1-4H3,(H2,11,13)(H,12,14)/t6-/m0/s1

InChI Key

MIXJDGAORYUTQU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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